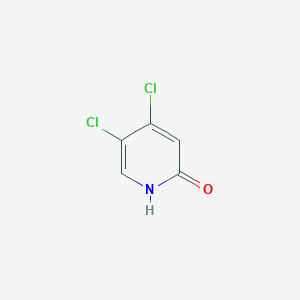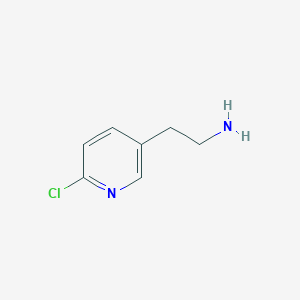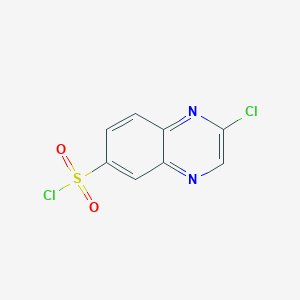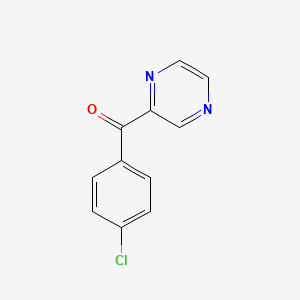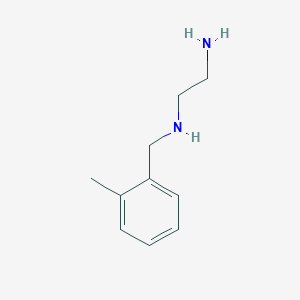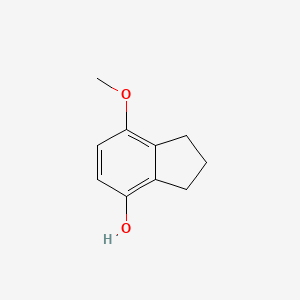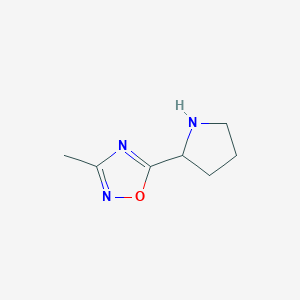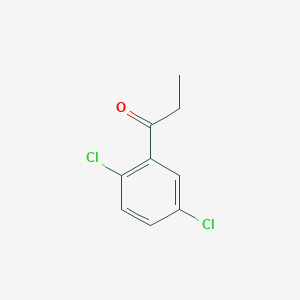
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The “4-(chloromethyl)” and “N-(4-methylphenyl)” parts of the name suggest that it has a chloromethyl group and a methylphenyl group attached to the thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazoles are typically synthesized through the reaction of an alpha-halo ketone or alpha-halo aldehyde with thiourea or thioamide. The chloromethyl and methylphenyl groups could potentially be added through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be based on the thiazole ring, with the chloromethyl group attached at the 4-position and the methylphenyl group attached to the nitrogen .Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The chloromethyl group could potentially be replaced with other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Thiazoles are typically aromatic and relatively stable. The presence of the chloromethyl and methylphenyl groups could affect properties such as solubility and reactivity .科学的研究の応用
Antibacterial Activity
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride and its derivatives have been explored for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains. For example, research on related thiazole compounds, like N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018). Additionally, derivatives such as 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were found to possess excellent antifungal and antibacterial activities (Narayana et al., 2007).
Applications in Corrosion Inhibition
Research has been conducted on thiazole derivatives for their potential as corrosion inhibitors. Studies involving quantum chemical and molecular dynamics simulation have investigated the inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against the corrosion of iron (Kaya et al., 2016).
Chemical Synthesis and Characterization
Thiazole compounds, including derivatives of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride, have been synthesized and characterized in various studies. These compounds have been analyzed using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy, providing insights into their structural and chemical properties. For instance, investigations on compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine highlighted their synthesis and detailed characterization (Nadaf et al., 2019).
Dye Synthesis
Some studies have explored the use of thiazole derivatives in dye synthesis, particularly for dyeing fabrics like polyester. Research on synthesizing heteroaryl azo dyes using thiazole compounds has shown potential in producing various shades of red with good fastness properties (Chaudhari, 2017).
作用機序
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c1-8-2-4-9(5-3-8)13-11-14-10(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHQPMPGROKHOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610030 |
Source


|
| Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33188-18-0 |
Source


|
| Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

